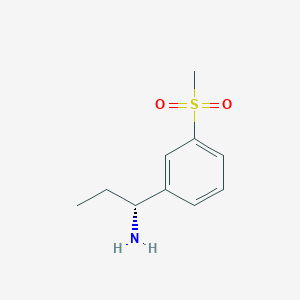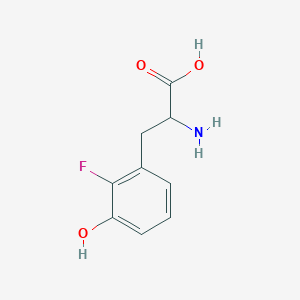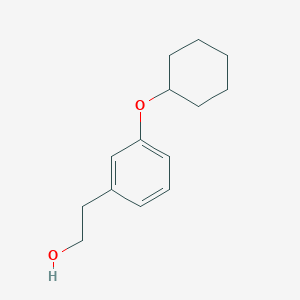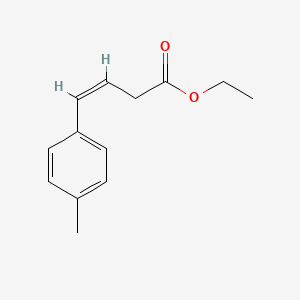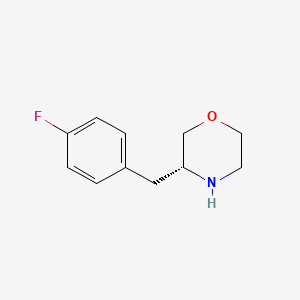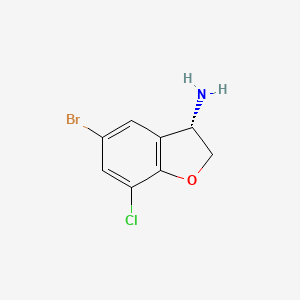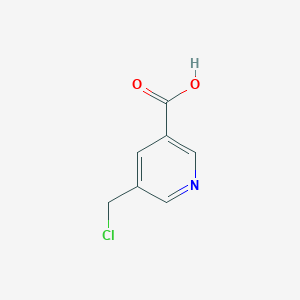
5-(Chloromethyl)nicotinicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)nicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound features a chloromethyl group attached to the fifth position of the pyridine ring. Nicotinic acid and its derivatives are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry.
準備方法
Synthetic Routes and Reaction Conditions
5-(Chloromethyl)nicotinic acid can be synthesized through several methods. One common approach involves the chloromethylation of nicotinic acid. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require heating to facilitate the formation of the chloromethyl group.
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including 5-(Chloromethyl)nicotinic acid, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is widely used due to its efficiency and scalability. it also produces nitrous oxide as a by-product, which poses environmental challenges .
化学反応の分析
Types of Reactions
5-(Chloromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid group.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atom in the chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or sodium thiolate under mild conditions.
Major Products
Oxidation: 5-Carboxymethyl nicotinic acid.
Reduction: 5-Methyl nicotinic acid.
Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.
科学的研究の応用
5-(Chloromethyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-(Chloromethyl)nicotinic acid involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This can result in the modulation of enzyme activity or receptor function, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
6-(Chloromethyl)nicotinic acid: Similar structure but with the chloromethyl group at the sixth position.
Nicotinic acid (Niacin): Lacks the chloromethyl group.
Isonicotinic acid: The carboxylic acid group is at the fourth position instead of the third.
Uniqueness
5-(Chloromethyl)nicotinic acid is unique due to the presence of the chloromethyl group at the fifth position, which imparts distinct chemical reactivity and biological activity compared to other nicotinic acid derivatives .
特性
分子式 |
C7H6ClNO2 |
|---|---|
分子量 |
171.58 g/mol |
IUPAC名 |
5-(chloromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6ClNO2/c8-2-5-1-6(7(10)11)4-9-3-5/h1,3-4H,2H2,(H,10,11) |
InChIキー |
MQBJBQRKAWHFJF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1C(=O)O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B15234927.png)






